

Application Notes and Protocols for Urolithin A-Induced Mitophagy

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Compound of Interest

Compound Name: JB002

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Introduction

Urolithin A (UA) is a natural metabolite produced by the gut microbiota from ellagitannins, which are polyphenols found in foods such as pomegranates, berries, and walnuts. Emerging research has identified Urolithin A as a potent inducer of mitophagy, the selective autophagic clearance of damaged or dysfunctional mitochondria. This process is a critical cellular quality control mechanism that helps maintain mitochondrial homeostasis, ensuring cellular energy production and reducing oxidative stress. The ability of Urolithin A to stimulate mitophagy makes it a promising therapeutic agent for age-related muscle decline, neurodegenerative diseases, and other conditions associated with mitochondrial dysfunction.

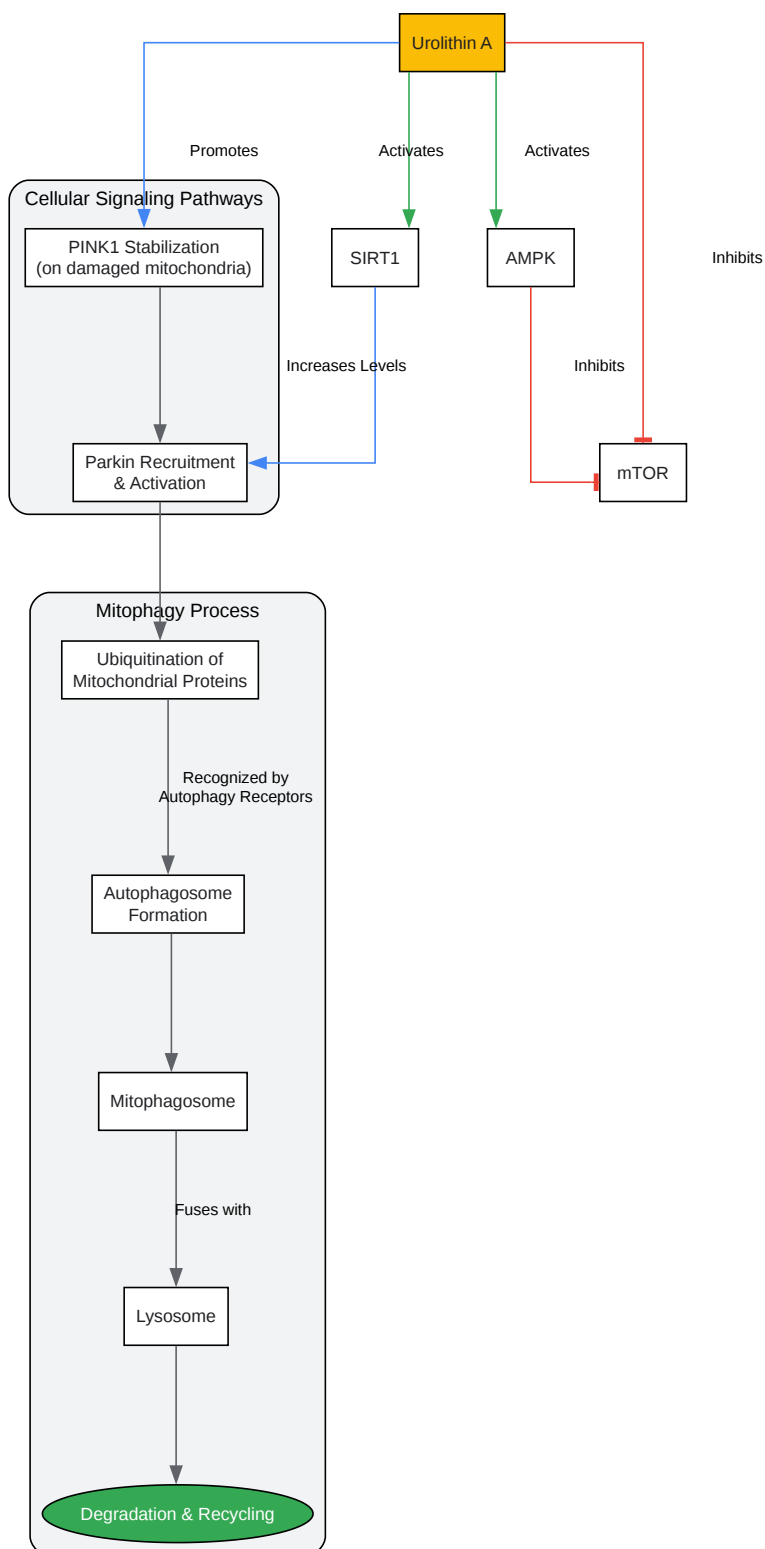
These application notes provide a comprehensive overview of the mechanisms of Urolithin A-induced mitophagy, quantitative data on its efficacy, and detailed protocols for its application and analysis in a research setting.

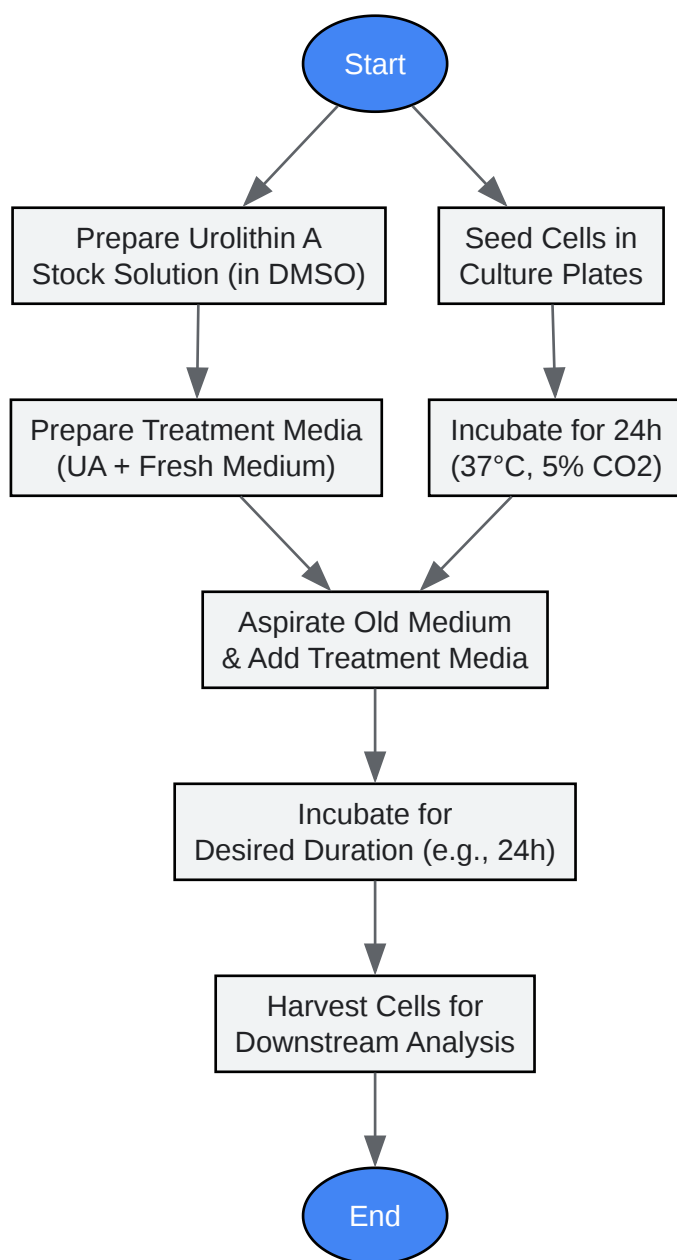
Mechanism of Action

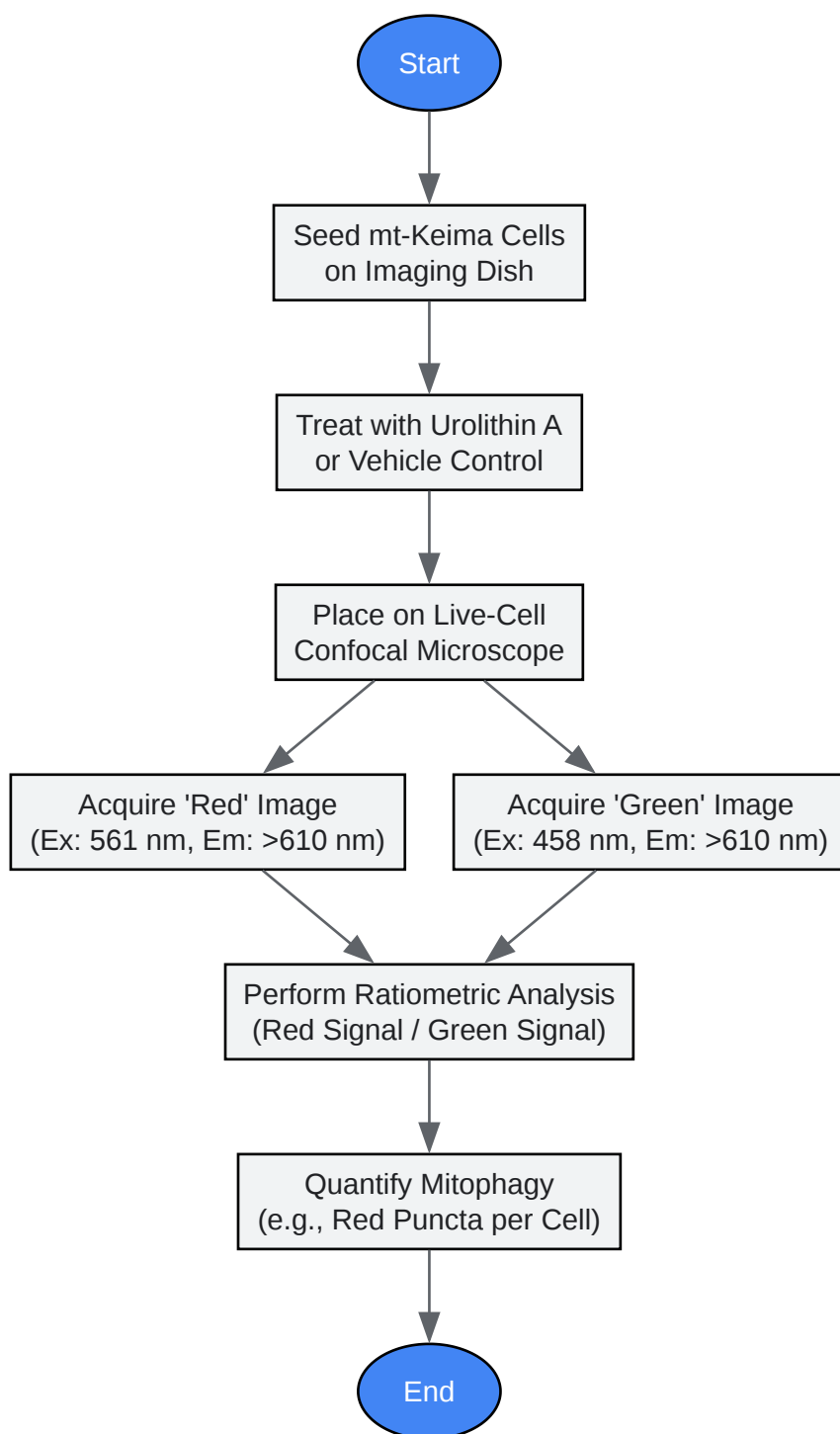
Urolithin A primarily induces mitophagy through the activation of several key signaling pathways that sense cellular energy status and mitochondrial health. The central mechanism involves the stabilization of PINK1 (PTEN-induced putative kinase 1) on the outer membrane of depolarized mitochondria, which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates mitochondrial outer membrane proteins, tagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome.

Beyond the canonical PINK1/Parkin pathway, Urolithin A's effects are also mediated by:

- **AMPK Activation:** UA activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. Activated AMPK can initiate autophagy/mitophagy.
- **mTOR Inhibition:** UA can inhibit the mTOR pathway, a key negative regulator of autophagy. Inhibition of mTOR relieves its suppressive effect on the autophagy-initiating ULK1 complex.
- **Sirtuin (SIRT) Activation:** UA has been shown to activate SIRT1 and SIRT3, which are involved in mitochondrial biogenesis and quality control, further promoting a healthy mitochondrial pool.







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